2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Studies
Research has led to the synthesis of novel compounds similar in structure to 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide, with studies focusing on their antioxidant properties. For instance, Ahmad et al. (2012) synthesized new series of N-substituted benzyl/phenyl acetamides, evaluating their radical scavenging activity. The research revealed that many compounds in this series possess moderate to significant antioxidant activities, suggesting their potential utility in developing treatments that require antioxidant properties (Ahmad et al., 2012).
Antitumor Activity Evaluation
Further investigations into derivatives of similar compounds have been conducted to assess their antitumor activities. Yurttaş et al. (2015) synthesized new derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity against various human tumor cell lines. Their findings highlight some compounds' significant anticancer activities against certain cancer cell lines, showcasing the therapeutic potential of such molecules in oncology (Yurttaş et al., 2015).
pKa Determination and Structural Analysis
The scientific exploration of compounds structurally related to this compound also extends to the determination of their acidity constants (pKa). Duran and Canbaz (2013) synthesized new derivatives and conducted UV spectroscopic studies to determine their pKa values. This research is crucial for understanding the chemical behavior and potential biological interactions of these compounds (Duran & Canbaz, 2013).
Potential as Pesticides
Some studies have focused on the potential use of related N-derivatives as pesticides. Olszewska et al. (2011) characterized several N-derivatives by X-ray powder diffraction, exploring their applicability as potential pesticides. This research indicates the versatility of such compounds, extending their potential utility to agriculture (Olszewska et al., 2011).
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-15-8-10-20(16(2)12-15)25-22(28)14-27-26-23(17-6-4-3-5-7-17)19-13-18(24)9-11-21(19)31(27,29)30/h3-13H,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHZPLKPYAOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.